Aluminum citrate (CAS 813-92-3) is a stable coordination complex of aluminum and citric acid, featuring a molecular weight of approximately 216.08 g/mol[1]. Unlike simple inorganic aluminum salts, this compound exists as a dynamic equilibrium of mono- and polynuclear complexes in aqueous solution, which fundamentally alters its solubility, reactivity, and metal-release kinetics [3]. In industrial and research procurement, it is primarily sourced as a controlled-release crosslinking agent for polyacrylamide in enhanced oil recovery (EOR), a specialized precursor for sol-gel alumina glass synthesis, and a highly bioavailable standard for biological transport studies[2]. Its defining baseline attribute is its ability to maintain aluminum in a soluble, chelated state at neutral to slightly alkaline pH levels, preventing the rapid hydrolysis and precipitation characteristic of unchelated aluminum halides and sulfates[1].
Substituting aluminum citrate with generic aluminum salts, such as aluminum chloride or aluminum sulfate, fundamentally compromises process control in both chemical synthesis and field applications. In aqueous environments at neutral pH, simple aluminum salts rapidly hydrolyze and precipitate as insoluble aluminum hydroxide, rendering the metal unavailable for controlled reactions [1]. In polymer crosslinking applications, such as colloidal dispersion gels (CDGs) for oil recovery, unchelated aluminum reacts instantaneously with polyacrylamide, causing premature gelation and severe near-wellbore plugging rather than the required in-depth reservoir penetration [2]. Furthermore, in sol-gel materials science, lacking the specific steric and chelating stabilization of the citrate ligand leads to the premature crystallization of alumina during calcination, completely failing to produce the monolithic amorphous alumina glass uniquely accessible via the citrate or lactate precursor routes[3].
In enhanced oil recovery (EOR) utilizing colloidal dispersion gels, the crosslinking kinetics dictate the depth of reservoir penetration. Aluminum citrate acts as a slow-release crosslinker because the citrate ligand strongly complexes the trivalent aluminum, delaying its interaction with partially hydrolyzed polyacrylamide (HPAM)[1]. Compared to unchelated aluminum salts which react almost instantaneously to form localized bulk gels, the HPAM/aluminum citrate system exhibits a significantly slower reaction rate, allowing the formulation to be pumped deep into porous media before mature gel aggregates form [2]. This controlled gelation is impossible to replicate with simple aluminum halides.
| Evidence Dimension | Gelation rate and spatial control in porous media |
| Target Compound Data | Aluminum citrate provides slow, controlled Al3+ release, enabling deep penetration of colloidal dispersion gels (CDGs) into high-permeability zones. |
| Comparator Or Baseline | Unchelated aluminum salts (e.g., AlCl3, Al2(SO4)3) cause rapid, uncontrolled crosslinking and immediate near-wellbore plugging. |
| Quantified Difference | Order-of-magnitude delay in gelation time, transitioning from instantaneous bulk gelation to controlled in-depth colloidal dispersion. |
| Conditions | Aqueous HPAM solutions (e.g., 20:1 to 80:1 polymer:Al ratios) injected into porous sandstone or sandpack models. |
Procurement for EOR and water shut-off operations must specify aluminum citrate to ensure the polymer reaches target subterranean zones without destroying injection well injectivity.
A critical limitation of standard aluminum salts in formulation is their narrow solubility window. Aluminum chloride and aluminum nitrate undergo rapid hydrolysis at neutral pH, precipitating as insoluble aluminum hydroxide. In contrast, speciation studies demonstrate that aluminum citrate maintains high solubility across the physiological and neutral pH range [1]. The citrate ligand binds the low-molecular-mass aluminum under these conditions, forming stable complexes such as [Al(Cit)2]3- and [Al3(Cit)3(OH)(H2O)]4- that resist precipitation [2].
| Evidence Dimension | Aqueous solubility at pH 7.0 - 7.4 |
| Target Compound Data | Aluminum remains highly soluble as stable polynuclear citrate complexes without precipitation. |
| Comparator Or Baseline | Aluminum chloride (AlCl3) exhibits near-total precipitation as Al(OH)3 at neutral pH. |
| Quantified Difference | Stable clear solution vs. immediate solid phase precipitation at pH 7.4. |
| Conditions | Aqueous solutions titrated to physiological pH (7.4) at standard temperature. |
Formulators of neutral-pH cosmetics, antiperspirants, and industrial aqueous systems must select aluminum citrate to prevent abrasive or destabilizing precipitates.
Synthesizing single-component, atomic-level amorphous Al2O3 glass is highly challenging because conventional precursors like aluminum nitrate rapidly transition to crystalline alumina phases (e.g., γ-Al2O3) upon heating. Utilizing aluminum citrate as a sol-gel precursor fundamentally alters this thermal evolution [1]. The robust aluminum-citrate coordination network in the xerogel state prevents premature atomic ordering. Upon calcination at 500–700 °C, the controlled removal of the citrate ligands facilitates the formation of interconnecting Al–O–Al bonds without crystallization, yielding a true non-porous alumina glass with a surface area of <2 m2/g[2].
| Evidence Dimension | Phase transition during calcination (500–700 °C) |
| Target Compound Data | Aluminum citrate yields amorphous, monolithic Al2O3 glass (surface area <2 m2/g). |
| Comparator Or Baseline | Aluminum nitrate yields crystalline mesoporous alumina phases (e.g., γ-Al2O3). |
| Quantified Difference | Complete suppression of crystallinity vs. standard crystalline phase formation. |
| Conditions | Sol-gel synthesis followed by calcination at 500-700 °C in open air. |
Materials researchers and optical glass manufacturers must procure aluminum citrate (or lactate) to successfully synthesize amorphous alumina glass, as standard inorganic salts will fail.
For researchers establishing in vivo models of aluminum toxicity or transport, the choice of aluminum salt dictates the success of the model. Aluminum citrate exhibits significantly higher gastrointestinal absorption compared to aluminum chloride or aluminum hydroxide [1]. Pharmacokinetic studies in rat models show that oral administration of aluminum citrate results in measurable, elevated aluminum concentrations in systemic tissues (including bone and salivary glands), whereas equivalent doses of aluminum chloride restrict significant aluminum accumulation primarily to the gastrointestinal wall due to poor absorption[2].
| Evidence Dimension | Systemic tissue deposition following oral administration |
| Target Compound Data | High systemic bioavailability with significant deposition in bone, brain, and glandular tissue. |
| Comparator Or Baseline | Aluminum chloride shows minimal systemic absorption, with Al restricted largely to the GI tract. |
| Quantified Difference | Substantial increase in systemic tissue Al concentration when co-administered or complexed with citrate. |
| Conditions | In vivo mammalian models (e.g., Wistar rats) administered equivalent Al doses via oral gavage. |
Toxicologists and pharmacologists must procure aluminum citrate to ensure reproducible, measurable systemic aluminum uptake in biological models.
Directly leveraging its slow-release crosslinking kinetics, aluminum citrate is a highly effective choice for formulating colloidal dispersion gels (CDGs) with polyacrylamide [1]. It allows the gelant to propagate deeply into subterranean high-permeability zones before setting, improving volumetric sweep efficiency without near-wellbore plugging.
Based on its unique ligand-directed thermal decomposition, aluminum citrate is an essential precursor for materials scientists engineering monolithic, atomic-level amorphous alumina glass or highly controlled mesoporous alumina structures [2].
Capitalizing on its high solubility retention at physiological pH, aluminum citrate is highly suitable for antiperspirants, deodorants, and dental hypersensitivity treatments where standard unchelated aluminum salts would precipitate or cause severe acid-induced irritation [3].
Because of its superior gastrointestinal absorption and systemic tissue deposition compared to inorganic aluminum halides, aluminum citrate serves as a critical reference compound for studying aluminum bioaccumulation, neurotoxicity, and physiological transport mechanisms [4].
Irritant;Health Hazard